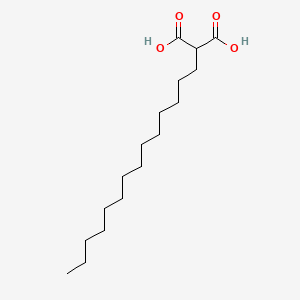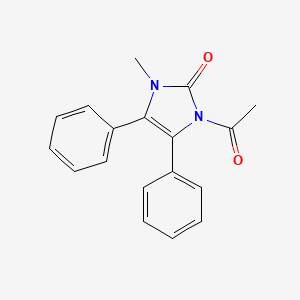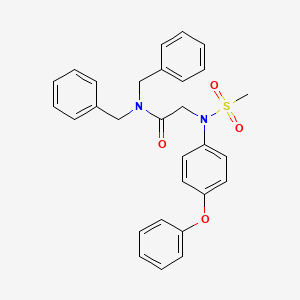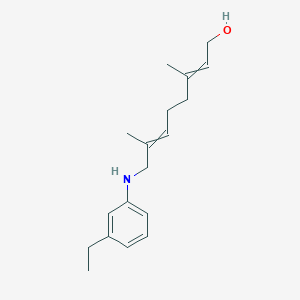![molecular formula C7H6N2S2 B14168217 7-Aminobenzo[D]thiazole-2-thiol CAS No. 1196151-34-4](/img/structure/B14168217.png)
7-Aminobenzo[D]thiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminobenzo[D]thiazole-2-thiol is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 7th position and a thiol group at the 2nd position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobenzo[D]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an amine, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis and the use of green chemistry principles to minimize environmental impact. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Aminobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
7-Aminobenzo[D]thiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-Aminobenzo[D]thiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits bacterial communication pathways, reducing biofilm formation and virulence.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, interfering with metabolic pathways and cellular processes.
Anticancer Activity: The compound induces apoptosis and inhibits angiogenesis in cancer cells, leading to reduced tumor growth.
Comparison with Similar Compounds
7-Aminobenzo[D]thiazole-2-thiol can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Lacks the thiol group, which affects its reactivity and applications.
2-Mercaptobenzothiazole: Lacks the amino group, leading to different chemical properties and uses.
Benzo[D]imidazo[2,1-B]thiazoles: These compounds have a fused imidazole ring, which imparts unique biological activities and synthetic applications.
The uniqueness of this compound lies in its dual functional groups (amino and thiol), which provide a versatile platform for various chemical transformations and biological activities .
Properties
CAS No. |
1196151-34-4 |
|---|---|
Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
7-amino-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI Key |
WUZZDDHBFBVBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)


![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)



![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)

